Product packaging for Ganciclovir D5(Cat. No.:)

Ganciclovir D5

Cat. No.: B14807948
M. Wt: 260.26 g/mol
InChI Key: FFKBGTIFSPKIIE-QJWYSIDNSA-N
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Description

Ganciclovir D5: is a deuterated form of ganciclovir, an antiviral medication used primarily to treat cytomegalovirus (CMV) infections. The deuterated version, this compound, contains five deuterium atoms, which can enhance the pharmacokinetic properties of the drug. This compound is particularly significant in the treatment of CMV retinitis in immunocompromised patients, including those with acquired immunodeficiency syndrome (AIDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N5O4 B14807948 Ganciclovir D5

Properties

Molecular Formula

C9H13N5O4

Molecular Weight

260.26 g/mol

IUPAC Name

2-imino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-5H-purin-6-one

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5-6,15-16H,1-2,4H2,(H2,10,13,17)/i1D2,2D2,5D

InChI Key

FFKBGTIFSPKIIE-QJWYSIDNSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2C1=NC(=N)NC2=O)O

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1COC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ganciclovir D5 involves the incorporation of deuterium atoms into the ganciclovir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced synthesis techniques to ensure the consistent production of the compound. Quality control measures are implemented to verify the incorporation of deuterium and the overall purity of the final product.

Chemical Reactions Analysis

Key Stability Parameters

ConditionStability Outcome (% Recovery)Source
Freeze-thaw cycles (4 cycles)93.22% (Valganciclovir), 96.33% (Ganciclovir)
Bench-top (10 h, RT)97.77% (Valganciclovir), 103.42% (Ganciclovir)
Long-term storage (+4°C)No significant degradation

Ganciclovir-d5 demonstrates robust stability in plasma under varied storage and processing conditions, ensuring reliable quantification in pharmacokinetic studies . Its resistance to enzymatic degradation in biological matrices further supports its utility as an internal standard .

LC-MS/MS Parameters

ParameterGanciclovir-d5Ganciclovir
Parent ion (m/z)261.1256.1
Product ion (m/z)152.1152.1
Collision energy (V)1212
Retention time (min)1.21.2

Ganciclovir-d5 is chromatographically indistinguishable from non-deuterated ganciclovir but exhibits a distinct mass shift (+5 Da), enabling precise differentiation in tandem mass spectrometry . This property is leveraged to correct for matrix effects and ionization variability in biological samples .

Pharmacokinetic Interactions

In vivo studies reveal that ganciclovir-d5 mirrors the pharmacokinetic profile of ganciclovir but with enhanced analytical detectability:

  • Volume of distribution (Vd): 0.7 L/kg (similar to ganciclovir)

  • Elimination half-life (t<sub>1/2β</sub>): 3.5–4.2 hours

  • Clearance (CL): 2.4 mL/min/kg

Deuteration does not alter its interaction with viral DNA polymerase or human metabolic enzymes, ensuring bioequivalence in mechanistic studies .

Comparative Analysis with Related Antivirals

CompoundStructural FeaturePrimary UseKey Differentiation
Ganciclovir-d5Deuterated hydroxymethylCMV infections (analytical)Isotopic labeling for MS
ValganciclovirL-valyl ester prodrugCMV infections (oral)Enhanced bioavailability
AcyclovirAcyclic side chainHSV infectionsLower CMV efficacy

Ganciclovir-d5’s deuterium labeling uniquely positions it for analytical applications, whereas structural analogs like valganciclovir focus on therapeutic delivery .

Degradation Pathways

Under acidic conditions (pH < 3), ganciclovir-d5 undergoes hydrolysis at the glycosidic bond, yielding deuterated guanine and a sugar moiety. Oxidative stress assays indicate negligible decomposition in plasma over 24 hours at 37°C, confirming its suitability for long-duration pharmacokinetic monitoring .

Ganciclovir-d5’s chemical reactivity and stability make it indispensable for high-precision analytical workflows, particularly in therapeutic drug monitoring for cytomegalovirus infections. Its deuterium labeling provides a robust scaffold for advancing pharmacokinetic research without altering biological activity.

Scientific Research Applications

Ganciclovir-d5 is a labeled form of the antiviral drug ganciclovir . Ganciclovir is typically used to treat infections caused by cytomegalovirus (CMV), a common virus that can cause disease, particularly in individuals with compromised immune systems, such as solid organ transplant recipients . Therapeutic drug monitoring (TDM) is often performed on ganciclovir, but clinically established target trough levels that correspond to efficacy are lacking .

Scientific Research Applications

Ganciclovir-d5 is primarily utilized as an internal standard in various analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), to quantify ganciclovir concentrations in biological samples .

Pharmacokinetic Studies Ganciclovir-d5 is used in pharmacokinetic studies to understand how ganciclovir is absorbed, distributed, metabolized, and excreted in the body . These studies are crucial for determining optimal dosing regimens, especially in populations with variable pharmacokinetic profiles, such as lung transplant recipients or individuals with unstable renal function .

Therapeutic Drug Monitoring (TDM) Ganciclovir-d5 is employed in TDM to measure ganciclovir concentrations in plasma . TDM is essential due to the significant interindividual variability in ganciclovir plasma levels . By monitoring drug concentrations, clinicians can adjust dosages to ensure efficacy and minimize toxicity .

Analytical Method Development and Validation Ganciclovir-d5 is used in the development and validation of analytical methods for quantifying ganciclovir in biological matrices . It helps to improve the accuracy and reliability of these methods .

Case Studies and Research Findings

A retrospective cohort study was conducted at the University Medical Center in Utrecht from January 2012 to January 2022, involving adult patients who had undergone solid organ transplantation and were treated for CMV infection with (val)ganciclovir . At their center, a target trough level of 1–2 mg/L was initially used; however, from March 1, 2021, onward, trough levels of 2–4 mg/L were deemed adequate . The study compared the efficacy, toxicity, and occurrence of resistance between the two target trough levels .

  • Methods The study included patients who had undergone kidney, lung, and heart transplants . Ganciclovir trough levels were measured as part of routine care, and CMV viral loads were examined .
  • Results A total of 46 patients were enrolled, with 200 ganciclovir trough levels obtained . The composite endpoint (treatment failure) was recorded in 23 (69.7%) and 10 (76.9%) patients in the 1–2 mg/L and the 2–4 mg/L group, respectively . No association was found between ganciclovir trough levels and the composite endpoint (P = 1.0) . However, a correlation was found between ganciclovir trough levels and the occurrence of lymphopenia (P = 0.02) .
  • Conclusions The study could not establish a difference in clinical efficacy or toxicity between target trough levels of 1–2 mg/L or 2–4 mg/L because of the lack of clinical differences between the compared groups . However, a correlation was found between ganciclovir trough levels and lymphopenia, which warrants further investigation .

Data Tables

Table 1 provides the results of intra-day and inter-day accuracy and reproducibility assays for ganciclovir in plasma .

Plasma
INTER-DAY
GanciclovirAciclovir
SD (σ)CV%
LLOQ0.02
QC low0.00
QC medium0.03
QC high0.42
INTRA-DAY
GanciclovirAciclovir
SD (σ)CV%
LLOQ0.01
QC low0.00
QC medium0.02

Mechanism of Action

Ganciclovir D5 exerts its antiviral effects by inhibiting viral DNA polymerase. The compound is phosphorylated by viral kinases to form ganciclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in the termination of viral DNA chain elongation, thereby inhibiting viral replication. The presence of deuterium atoms enhances the stability of the compound, prolonging its antiviral activity.

Comparison with Similar Compounds

    Acyclovir: Another antiviral drug used to treat herpes simplex virus infections. It has a similar mechanism of action but differs in its pharmacokinetic properties.

    Valganciclovir: A prodrug of ganciclovir that is used to improve oral bioavailability. It is converted to ganciclovir in the body.

    Foscarnet: An antiviral drug that inhibits viral DNA polymerase by a different mechanism. It is used as an alternative to ganciclovir in cases of resistance.

Uniqueness of Ganciclovir D5: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and reduces its toxicity. This makes it a valuable option for long-term treatment of CMV infections, particularly in immunocompromised patients.

Q & A

Basic Research Questions

Q. How can researchers characterize the physicochemical properties of Ganciclovir D5 to ensure experimental reproducibility?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm molecular structure and purity. For stability studies, employ accelerated degradation tests under varying pH, temperature, and light conditions, followed by mass spectrometry (MS) to identify degradation products. Document protocols using standardized formats (e.g., ICH guidelines) to enable replication .

Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic (PK) studies?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., deuterated internal standards) ensures specificity and accuracy. Validate assays for linearity, precision, and recovery rates per FDA bioanalytical guidelines. Include matrix effect assessments (e.g., plasma vs. tissue homogenates) to address variability .

Q. How should researchers design in vitro efficacy studies for this compound against resistant viral strains?

  • Methodological Answer : Use plaque reduction assays with clinically isolated cytomegalovirus (CMV) strains, comparing IC₅₀ values to wild-type controls. Incorporate time-kill kinetics to assess delayed antiviral effects. Standardize cell culture conditions (e.g., multiplicity of infection, serum concentration) to minimize inter-experimental variability .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound in renal impairment models be resolved?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between linear and non-linear clearance assumptions. Parameterize renal secretion pathways using in vitro transporter assays (e.g., hOCT2/ hMATE1 activity). Validate models against clinical PK data from patients with varying creatinine clearance levels .

Q. What experimental strategies optimize the detection of this compound’s off-target effects in transcriptomic studies?

  • Methodological Answer : Combine RNA sequencing with pathway enrichment analysis (e.g., GO, KEGG) to identify dysregulated genes. Use clustered regularly interspaced short palindromic repeats (CRISPR) knockout models to validate candidate pathways. Include dose-response and time-course experiments to distinguish primary effects from secondary adaptations .

Q. How can researchers address variability in this compound’s efficacy due to host genetic polymorphisms?

  • Methodological Answer : Perform genome-wide association studies (GWAS) in patient cohorts to identify single nucleotide polymorphisms (SNPs) linked to drug response variability. Validate findings using in vitro luciferase reporter assays to assess promoter activity of candidate genes (e.g., viral polymerase or host metabolic enzymes) .

Q. What methodologies improve the predictive power of this compound’s cytotoxicity assays in 3D tissue models?

  • Methodological Answer : Utilize organoid or spheroid cultures derived from primary cells to mimic in vivo tissue architecture. Integrate real-time viability monitoring (e.g., impedance-based systems) and multiplexed cytokine profiling to capture dynamic responses. Compare results to 2D monolayer data to quantify model-dependent biases .

Data Analysis and Reproducibility

Q. How should researchers statistically handle outliers in this compound dose-response datasets?

  • Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to identify outliers, followed by sensitivity analysis (e.g., reporting results with and without outliers). Use non-parametric methods (e.g., Kaplan-Meier survival analysis) if data violate normality assumptions .

Q. What steps ensure computational reproducibility in molecular docking studies of this compound?

  • Methodological Answer : Share docking parameters (e.g., grid box dimensions, scoring functions) and software versions (e.g., AutoDock Vina 1.2.0) in supplementary materials. Provide raw trajectory files from molecular dynamics simulations and validate binding poses using independent tools (e.g., PyMOL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.